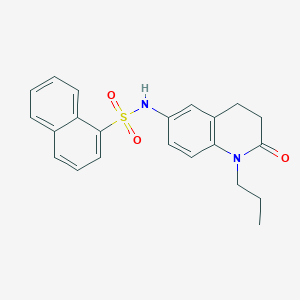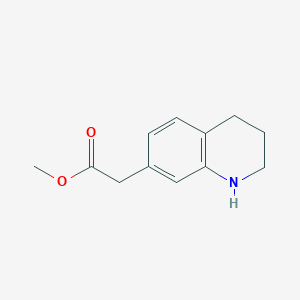![molecular formula C10H15BrF2N2O B2754112 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole CAS No. 1855948-84-3](/img/structure/B2754112.png)
4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole (DBH) is a pyrazole derivative compound that has shown promising results in scientific research applications. The compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has also been found to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects:
4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has been found to have significant biochemical and physiological effects. The compound has been shown to reduce inflammation and tumor growth in animal models. 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has also been found to improve cognitive function and motor skills in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has several advantages for lab experiments. The compound is easy to synthesize and has been found to be stable under various conditions. However, the compound has some limitations, including its low solubility in water, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole research. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the specific molecular targets of 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole. Additionally, further studies are needed to determine the safety and efficacy of 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole in human clinical trials.
In conclusion, 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole is a promising compound that has shown significant potential in scientific research applications. The compound has been synthesized using various methods and has been found to have significant anti-inflammatory and anti-tumor properties. 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has also shown promising results in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole and to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has been synthesized using various methods, including the reaction of 4-bromo-1-butyl-3-hydroxy-1H-pyrazole with 2,2-difluoroethanol in the presence of a base. Another method involves the reaction of 4-bromo-1-butyl-3-chloro-1H-pyrazole with sodium difluoroacetate in the presence of a base. Both methods have been found to be effective in synthesizing 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole.
Aplicaciones Científicas De Investigación
4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory and anti-tumor properties. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has been tested in various animal models and has shown significant improvement in cognitive function and motor skills.
Propiedades
IUPAC Name |
4-bromo-1-butyl-3-(2,2-difluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrF2N2O/c1-2-3-4-15-5-8(11)9(14-15)6-16-7-10(12)13/h5,10H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPXKSGVXHOZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754032.png)
![9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754033.png)



![N-(3,5-dimethylphenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2754041.png)

![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole](/img/structure/B2754044.png)
![3-Methoxy-N-methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2754045.png)


![2-[(4-chlorophenyl)methylidene]-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2754051.png)